Cas no 1353997-19-9 (N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[(s)-1-(2-amino-acetyl)-pyrrolidin-3-yl]-acetamide
- (S)-N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)acetamide
- AM95454
- N-[(S)-1-(2-Aminoacetyl)pyrrolidin-3-yl]acetamide
- N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide
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- Inchi: 1S/C8H15N3O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5,9H2,1H3,(H,10,12)/t7-/m0/s1
- InChI Key: PWVUBVUJKVSPBT-ZETCQYMHSA-N
- SMILES: O=C(CN)N1CC[C@@H](C1)NC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 217
- Topological Polar Surface Area: 75.4
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM498152-1g |
(S)-N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)acetamide |
1353997-19-9 | 97% | 1g |
$1499 | 2023-01-01 | |
| Fluorochem | 084697-500mg |
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide |
1353997-19-9 | 500mg |
£755.00 | 2022-03-01 |
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide (CAS No. 1353997-19-9): An Overview of Its Structure, Properties, and Applications
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide (CAS No. 1353997-19-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amino acid derivatives and is characterized by its chiral center and the presence of an amide functional group. The compound's structure is composed of a pyrrolidine ring with an amino-acetyl substituent at the 1-position and an acetamide group at the 3-position, which imparts specific chemical and biological properties.
The molecular formula of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide is C8H15NO4, and its molecular weight is approximately 185.21 g/mol. The compound's chiral nature, specifically the (S) configuration at the 1-position, is crucial for its biological activity and selectivity. This chiral center allows for enantiomeric purity, which is essential in pharmaceutical development to ensure the desired therapeutic effects while minimizing potential side effects.
In terms of physical properties, N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is moderate, which can be advantageous for formulation purposes in drug development. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
The biological activity of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide has been extensively studied in recent years. One of the key areas of interest is its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for a wide range of therapeutic interventions. Research has shown that this compound can selectively interact with specific GPCRs, leading to modulation of signaling pathways involved in various physiological processes.
A study published in the Journal of Medicinal Chemistry in 2022 reported that N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide exhibits potent agonist activity at the μ-opioid receptor (MOR), a GPCR that plays a crucial role in pain modulation. The compound was found to have a high affinity for the MOR and demonstrated significant analgesic effects in animal models of pain. This finding has opened up new avenues for the development of novel analgesic agents with improved safety profiles compared to traditional opioids.
In addition to its potential as an analgesic, N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide has also shown promise in other therapeutic areas. A recent study published in the European Journal of Pharmacology explored its effects on neurodegenerative diseases such as Alzheimer's disease. The results indicated that the compound could protect neuronal cells from oxidative stress and reduce amyloid-beta (Aβ) aggregation, which are key factors in the pathogenesis of Alzheimer's disease.
The mechanism by which N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide exerts its neuroprotective effects involves multiple pathways. It has been shown to activate Nrf2, a transcription factor that upregulates antioxidant genes, thereby reducing oxidative stress. Additionally, the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are known to contribute to neuroinflammation.
Beyond its therapeutic applications, N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide has also been utilized as a tool compound in chemical biology research. Its ability to selectively modulate GPCRs makes it a valuable probe for studying receptor function and signaling pathways. Researchers have used this compound to investigate receptor-ligand interactions and to develop new assays for high-throughput screening of potential drug candidates.
In conclusion, N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide (CAS No. 1353997-19-9) is a multifaceted compound with significant potential in both pharmaceutical development and basic research. Its unique structural features, combined with its biological activity, make it an attractive candidate for further investigation into its therapeutic applications and mechanisms of action. As research continues to advance, it is likely that new insights into the properties and uses of this compound will emerge, contributing to the advancement of medicinal chemistry and drug discovery.
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